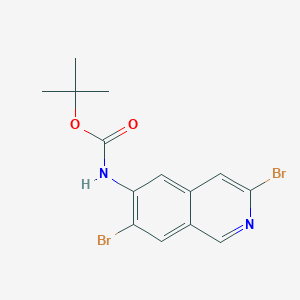
Tert-butyl (3,7-dibromoisoquinolin-6-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3,7-dibromoisoquinolin-6-YL)carbamate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a tert-butyl carbamate group attached to a dibromoisoquinoline moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3,7-dibromoisoquinolin-6-YL)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of isoquinoline derivatives followed by the introduction of the tert-butyl carbamate group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The final step involves the protection of the amine group with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3,7-dibromoisoquinolin-6-YL)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the isoquinoline ring.
Oxidation Reactions: The isoquinoline ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various isoquinoline derivatives, while reduction and oxidation reactions can lead to different functionalized isoquinoline compounds .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities that make it useful in studying cellular processes and pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl (3,7-dibromoisoquinolin-6-YL)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The presence of the dibromoisoquinoline moiety suggests potential interactions with enzymes or receptors involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3,7-dibromoisoquinolin-6-YL)carbamate: Unique due to the presence of both tert-butyl carbamate and dibromoisoquinoline groups.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Another tert-butyl carbamate derivative with different biological activities.
Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate: A compound with a similar brominated structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H14Br2N2O2 |
|---|---|
Molecular Weight |
402.08 g/mol |
IUPAC Name |
tert-butyl N-(3,7-dibromoisoquinolin-6-yl)carbamate |
InChI |
InChI=1S/C14H14Br2N2O2/c1-14(2,3)20-13(19)18-11-5-8-6-12(16)17-7-9(8)4-10(11)15/h4-7H,1-3H3,(H,18,19) |
InChI Key |
VKDGGGUBJSVQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C2C=NC(=CC2=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B15237845.png)
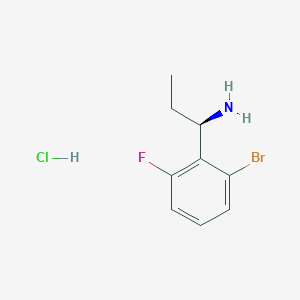
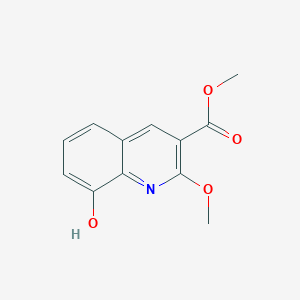
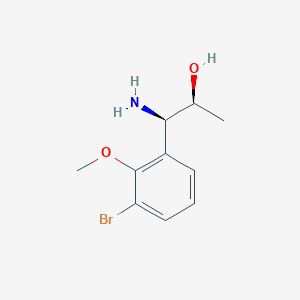

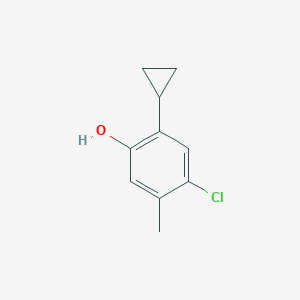
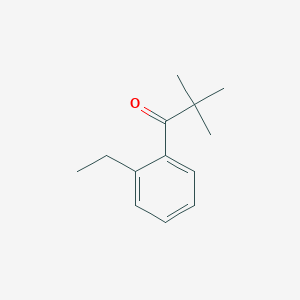
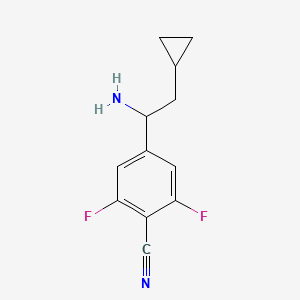
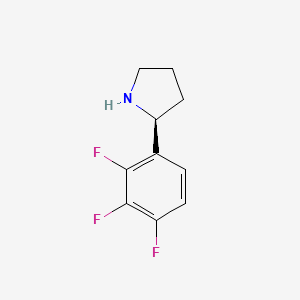
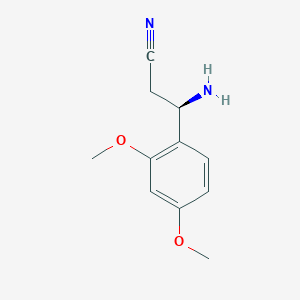
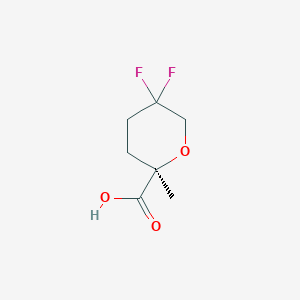
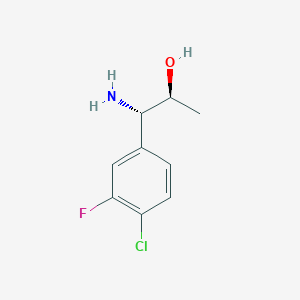
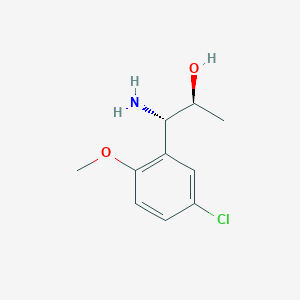
![8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B15237935.png)
